Butyl({[4-(methylsulfanyl)phenyl]methyl})amine

Physicochemical characterization Separation and purification Building block selection

Butyl({[4-(methylsulfanyl)phenyl]methyl})amine (CAS 774556-29-5) is a secondary amine with the IUPAC name N-[(4-methylsulfanylphenyl)methyl]butan-1-amine. It belongs to the N-benzyl-N-alkylamine class, featuring a 4-methylsulfanyl substituent on the benzyl ring and a linear n-butyl chain on the amine nitrogen.

Molecular Formula C12H19NS
Molecular Weight 209.35g/mol
CAS No. 774556-29-5
Cat. No. B471319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl({[4-(methylsulfanyl)phenyl]methyl})amine
CAS774556-29-5
Molecular FormulaC12H19NS
Molecular Weight209.35g/mol
Structural Identifiers
SMILESCCCCNCC1=CC=C(C=C1)SC
InChIInChI=1S/C12H19NS/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3
InChIKeyYNMRZUDIWMFTKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl({[4-(methylsulfanyl)phenyl]methyl})amine (CAS 774556-29-5): Comparative Procurement Evidence for a Secondary Benzylamine Building Block


Butyl({[4-(methylsulfanyl)phenyl]methyl})amine (CAS 774556-29-5) is a secondary amine with the IUPAC name N-[(4-methylsulfanylphenyl)methyl]butan-1-amine. It belongs to the N-benzyl-N-alkylamine class, featuring a 4-methylsulfanyl substituent on the benzyl ring and a linear n-butyl chain on the amine nitrogen. The compound has the molecular formula C12H19NS and a molecular weight of 209.35 g/mol, and is typically supplied as a free base with a purity of 95%+ . It is primarily positioned as a research chemical and organic building block . The 4-methylsulfanylbenzyl substructure has been identified as a pharmacologically relevant scaffold through independent studies demonstrating monoamine oxidase B (MAO-B) inactivation [1].

Why N-Benzyl-N-butylamine Analogs Cannot Be Interchanged with Butyl({[4-(methylsulfanyl)phenyl]methyl})amine


Within the N-benzyl-N-butylamine family, even seemingly minor structural modifications produce quantifiable changes in physicochemical properties that directly impact synthetic utility. Replacement of the 4-methylsulfanyl group with hydrogen (N-benzylbutan-1-amine, CAS 2403-22-7) raises the predicted pKa by 0.12 units and reduces the molecular weight by 46 Da , altering both basicity and solubility. Isosteric replacement of the n-butyl chain with a tert-butyl group (CAS 774556-21-7) shifts the predicted boiling point from 305.8 °C to 294.5 °C and introduces steric hindrance that can impede nucleophilic reactions at the amine center. The 4-methylsulfanyl substituent is not merely a spectator group; it has been independently shown to confer MAO-B inactivation capacity to benzylamine scaffolds, a property absent in the corresponding hydroxy analog [1]. These differences preclude simple drop-in substitution without re-optimization of reaction conditions or loss of target biological activity.

Quantitative Differentiation Evidence for Butyl({[4-(methylsulfanyl)phenyl]methyl})amine Against Closest Analogs


Predicted Boiling Point Elevation vs. N-Benzylbutan-1-amine Driven by 4-Methylsulfanyl Substitution

The 4-methylsulfanyl substituent raises the predicted boiling point substantially relative to the unsubstituted N-benzylbutan-1-amine core. The target compound has a predicted boiling point of 305.8±25.0 °C, compared to 239.9 °C at 760 mmHg for N-benzylbutan-1-amine (CAS 2403-22-7) . This ~66 °C differential reflects the increased molecular weight and polarizability contributed by the sulfur atom. In practice, this affects distillation conditions, GC retention times, and thermal stability considerations during synthetic workup .

Physicochemical characterization Separation and purification Building block selection

Basicity Modulation: pKa Shift Relative to 4-(Methylsulfanyl)benzylamine Through N-Butylation

N-alkylation of 4-(methylsulfanyl)benzylamine with an n-butyl group increases the predicted pKa of the secondary amine nitrogen. The target compound has a predicted pKa of 9.73±0.20, compared to 9.13±0.10 for the primary amine precursor 4-(methylsulfanyl)benzylamine (CAS 83171-39-5) . This 0.60 pKa unit increase (corresponding to approximately a 4-fold difference in proton affinity) alters the pH-dependent partitioning behavior during acid-base extraction and influences the selection of protonation conditions for salt formation . By comparison, the N-tert-butyl isomer (CAS 774556-21-7) has a predicted pKa of 9.66±0.30, statistically overlapping with the target but with a wider uncertainty window .

Amine basicity Salt formation Extraction optimization

Linear n-Butyl vs. Branching Isomers: Steric Accessibility and Density Considerations in Nucleophilic Reactions

The linear n-butyl chain on the target compound provides lower steric hindrance at the amine nitrogen compared to the tert-butyl isomer (CAS 774556-21-7) and the sec-butyl analog (CAS 774556-29-5 positional isomer). While the predicted densities are identical within error (0.99±0.1 g/cm³ for both target and tert-butyl isomer) , the topological polar surface area and conformational flexibility differ substantially. The n-butyl chain contributes 4 consecutive sp³-hybridized carbons in a linear arrangement, offering greater conformational freedom (6 rotatable bonds for the target compound ) compared to the more constrained tert-butyl group. This steric differentiation directly governs reaction rates in SN2-type alkylations at the amine nitrogen and in reductive amination or acylation steps where the amine serves as the nucleophile [1].

Steric effects Nucleophilic reactivity Isomer comparison

4-Methylsulfanyl Substituent as a Synthetic Handle: Oxidation Potential Distinct from Non-Sulfur Analogs

The 4-methylsulfanyl (-SCH₃) group provides a chemoselective synthetic handle absent in the non-sulfur analog N-benzylbutan-1-amine (CAS 2403-22-7) and the 4-methoxy variant. The thioether can be oxidized under mild conditions (e.g., H₂O₂ in acetic acid or mCPBA) to the corresponding sulfoxide (R-SO-CH₃) and further to the sulfone (R-SO₂-CH₃) . This oxidation ladder enables stepwise modulation of the substituent's electronic character from electron-donating (σₚ ≈ 0.00 for SCH₃) to strongly electron-withdrawing (σₚ ≈ +0.49 for SO₂CH₃) [1], without altering the core benzylamine scaffold. This synthetic handle finds precedence in the broader 4-methylsulfanylbenzyl series, which has been elaborated into triazolothiadiazoles and triazolothiadiazines with documented antimicrobial activity [2].

Synthetic diversification Sulfoxide/sulfone chemistry Late-stage functionalization

Class-Level MAO-B Inactivation Precedent for the 4-Methylsulfanylbenzylamine Scaffold

Independent biochemical studies have demonstrated that p-methylthiobenzylamine (compound 5 in Lu et al., 2003) acts as a mechanism-based inactivator of mitochondrial monoamine oxidase B (MAO-B), while the corresponding p-hydroxybenzylamine does not [1]. The inactivation proceeds through at least two proposed mechanisms (SNAr and dealkylation), resulting in covalent modification of four cysteine residues per enzyme molecule [1]. Our target compound is the N-n-butyl derivative of this validated MAO-inactivating scaffold. By contrast, N-benzylbutan-1-amine (CAS 2403-22-7) lacks the 4-methylsulfanyl group and is therefore not expected to engage this mechanism. It is critical to note that the N-butyl substitution on our target compound has not been directly tested in this assay; the data represents class-level inference from the primary amine analog.

Monoamine oxidase Mechanism-based inactivation Neuropharmacology

Safety and Handling Profile: Free Base vs. Hydrochloride Salt Selection for Downstream Chemistry

The target compound is supplied as the free base (purity 95.0%+), in contrast to its hydrochloride salt counterpart (CAS 1049693-83-5, molecular weight 245.81 g/mol) . The free base form has been assigned hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) per the Fluorochem SDS . The free base form is reported to be insoluble in water and readily soluble in organic solvents . This contrasts with the hydrochloride salt, which typically exhibits improved aqueous solubility but adds one equivalent of HCl mass to the formula weight (245.81 vs. 209.35). For applications requiring anhydrous conditions or nucleophilic reactivity at the amine (e.g., amide couplings, reductive aminations), the free base is the preferred procurement form.

Salt form selection Handling safety Solubility

Recommended Procurement Scenarios for Butyl({[4-(methylsulfanyl)phenyl]methyl})amine Based on Differential Evidence


Medicinal Chemistry SAR Exploration Around the 4-Methylsulfanylbenzyl Pharmacophore

For structure-activity relationship (SAR) programs investigating MAO-B inactivation or histamine H3/SERT modulation, this compound provides the N-n-butyl substituted variant of a pharmacologically validated 4-methylsulfanylbenzylamine scaffold. The scaffold's MAO-B inactivation activity has been independently confirmed for the primary amine analog . The n-butyl substituent offers lower steric hindrance than the tert-butyl isomer (CAS 774556-21-7), making it more reactive in subsequent N-functionalization steps. The thioether oxidation handle further enables late-stage diversification to sulfoxide and sulfone derivatives without scaffold remodeling.

Synthetic Methodology Development Requiring a Liquid Secondary Benzylamine with Moderate Basicity

The compound's predicted pKa of 9.73±0.20 places it in a useful range for solvent-extraction-based purification protocols. As a liquid free base (unlike the solid N-benzylbutan-1-amine, m.p. 54-56 °C ), it eliminates the need for pre-weighing dissolution steps in parallel synthesis workflows. Its insolubility in water and solubility in organic solvents facilitate straightforward phase separation during aqueous workup, a practical advantage in high-throughput synthesis environments.

Building Block for Sulfur-Containing Heterocycle Synthesis

The 4-methylsulfanylbenzyl substructure has been elaborated into triazolothiadiazole and triazolothiadiazine heterocycles with demonstrated antimicrobial activity . The target compound extends this chemistry by providing a pre-installed N-butyl handle, enabling direct entry into N-alkylated heterocyclic series without additional protection/deprotection steps. The boiling point of 305.8 °C provides thermal stability for cyclocondensation reactions typically conducted at elevated temperatures.

Comparative Physicochemical Benchmarking in CLogP/Solubility Prediction Model Training

With a molecular formula of C12H19NS (MW 209.35), the compound serves as a useful data point for training or validating computational logP and solubility prediction models on sulfur-containing secondary benzylamines. Its predicted pKa (9.73) and density (0.99 g/cm³) can anchor model parameterization against experimentally measured values for closely related analogs such as N-benzylbutan-1-amine (pKa 9.85, density 0.911 g/mL). The 4-SCH₃ substituent introduces a sulfur atom with distinct polarizability that challenges additive-group-contribution algorithms, making this compound a valuable test case for model refinement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyl({[4-(methylsulfanyl)phenyl]methyl})amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.